![molecular formula C16H10ClFN2OS B2982525 3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313405-30-0](/img/structure/B2982525.png)

3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

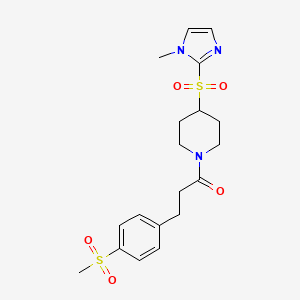

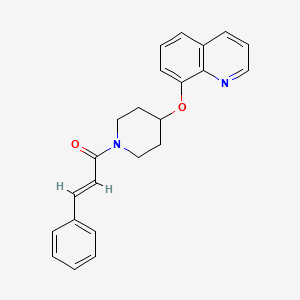

“3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide” is a compound that has been studied for its inhibitory effects on Tyrosinase, an enzyme implicated in melanin production . The compound is part of a series of new small compounds incorporating the 3-chloro-4-fluorophenyl fragment into distinct chemotypes . These compounds have shown significant inhibitory activity against Tyrosinase from Agaricus bisporus (AbTYR), with IC 50 values ranging from 0.19 to 1.72 μM .

Applications De Recherche Scientifique

- Targeting Protein Kinases : Isocyanates have been explored as potential kinase inhibitors. Researchers investigate their binding affinity and selectivity against specific kinases involved in diseases like cancer and inflammation .

- C-C Bond Formation : Palladium-catalyzed cross-coupling reactions involving aryl isocyanates contribute to the synthesis of complex organic molecules .

- Improved Synthesis Protocols : Recent studies propose more efficient methods for synthesizing 3-chloro-4-fluorophenyl isocyanate, enhancing its accessibility in research .

Medicinal Chemistry and Drug Development

Organic Synthesis and Methodology

Mécanisme D'action

Target of Action

Similar compounds have been known to target mitogen-activated protein kinase 1 . This enzyme plays a crucial role in directing cellular responses to a diverse array of stimuli, such as mitogens, osmotic stress, heat shock and proinflammatory cytokines .

Mode of Action

Based on the structure and properties of similar compounds, it is plausible that it binds to its target protein and modulates its activity . This interaction could lead to changes in cellular signaling pathways, ultimately affecting cell function .

Biochemical Pathways

Given its potential target, it may influence pathways related to cell growth and proliferation .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual elimination .

Result of Action

Based on its potential target, it could influence cell growth and proliferation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide . Factors such as temperature, pH, and the presence of other molecules can affect its stability and activity .

Orientations Futures

The future directions for the study of “3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide” could involve further exploration of its inhibitory effects on Tyrosinase and potential applications in the treatment of conditions related to melanin overproduction . Additionally, the synthesis of new compounds incorporating the 3-chloro-4-fluorophenyl fragment could be explored to identify more potent inhibitors of Tyrosinase .

Propriétés

IUPAC Name |

3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClFN2OS/c17-12-3-1-2-11(8-12)15(21)20-16-19-14(9-22-16)10-4-6-13(18)7-5-10/h1-9H,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDELXRMIOMDZLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClFN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2982443.png)

![Methyl 4-[(Z)-3-(4-butylanilino)-2-cyano-3-oxoprop-1-enyl]benzoate](/img/structure/B2982448.png)

![[Dimethyl(oxo)-lambda6-sulfanylidene]thiourea](/img/structure/B2982452.png)

![4-{[3,5-dimethyl-4-(piperidin-1-ylsulfonyl)-1H-pyrazol-1-yl]methyl}-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2982454.png)

![8-[(2-Chloroacetyl)amino]quinoline-6-carboxamide;hydrochloride](/img/structure/B2982456.png)

![N-(benzo[d]thiazol-5-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2982460.png)

![Benzo[d]thiazol-2-yl(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2982461.png)

![ethyl {[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/no-structure.png)